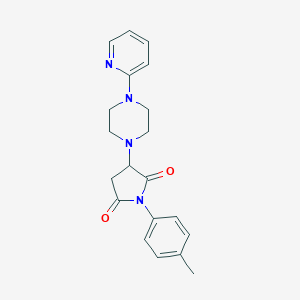![molecular formula C27H18N2O3S B304544 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304544.png)
2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one is a complex organic molecule that has attracted significant attention from the scientific community due to its potential applications in drug development.
Mécanisme D'action
The mechanism of action of 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one involves the inhibition of the activity of topoisomerase II. This enzyme is involved in the replication and repair of DNA, and inhibition of its activity can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one are still being studied. However, it has been shown to have potential applications in cancer treatment due to its ability to inhibit the activity of topoisomerase II. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one in lab experiments is its potential applications in cancer treatment. However, one limitation is the complex synthesis method, which can make it difficult to obtain large quantities of the molecule for testing.
Orientations Futures
There are several future directions for research involving 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one. One potential direction is to study its potential applications in other diseases, such as inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, research into alternative synthesis methods may lead to more efficient and cost-effective production of the molecule.
Méthodes De Synthèse
The synthesis of 2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one is a complex process that involves multiple steps. The first step is the synthesis of 4-methoxyphenyl pyrrole, which is then reacted with 2-acetylindene to form the intermediate product. This intermediate product is then subjected to a series of reactions, including thioacetalization and cyclization, to form the final product.
Applications De Recherche Scientifique
2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one has potential applications in drug development due to its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to cell death and has potential applications in cancer treatment.
Propriétés
Nom du produit |
2-acetyl-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one |
|---|---|
Formule moléculaire |
C27H18N2O3S |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
13-acetyl-16-(4-methoxyphenyl)-14-pyrrol-1-yl-12-thia-10-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13,15-heptaen-8-one |
InChI |
InChI=1S/C27H18N2O3S/c1-15(30)26-24(29-13-5-6-14-29)22-20(16-9-11-17(32-2)12-10-16)21-18-7-3-4-8-19(18)25(31)23(21)28-27(22)33-26/h3-14H,1-2H3 |
Clé InChI |
QKSXXTATTGWGGT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C3=C(C(=O)C4=CC=CC=C43)N=C2S1)C5=CC=C(C=C5)OC)N6C=CC=C6 |
SMILES canonique |
CC(=O)C1=C(C2=C(C3=C(C(=O)C4=CC=CC=C43)N=C2S1)C5=CC=C(C=C5)OC)N6C=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)


![6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine](/img/structure/B304474.png)

![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304477.png)


![1,13-Dimethyl-10,16-diazahexacyclo[11.11.0.02,11.04,9.015,24.017,22]tetracosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B304481.png)
![(1R,13R)-1,13-dimethyl-10,22-diazahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-2,4,6,8,10,14,16,18,20,22-decaene-3,15-diamine](/img/structure/B304482.png)